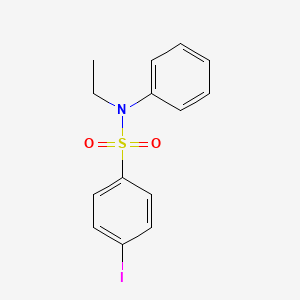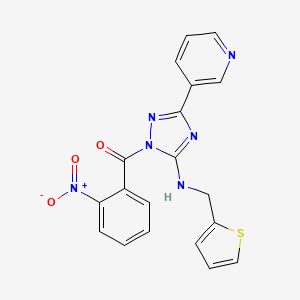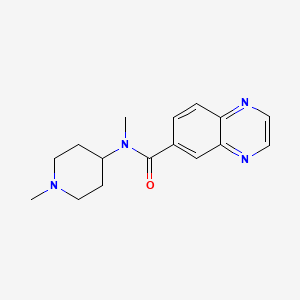![molecular formula C21H18N2O3 B4231641 N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide](/img/structure/B4231641.png)
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide
描述
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide, also known as TAK-475 or Fasudil, is a synthetic compound that belongs to the class of Rho-kinase inhibitors. It was initially developed as a vasodilator for the treatment of cerebral vasospasm after subarachnoid hemorrhage. However, recent research has shown that TAK-475 has potential therapeutic applications in various other fields, including cancer, cardiovascular diseases, and neurological disorders.
作用机制
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide exerts its effects by inhibiting the activity of Rho-kinase, a serine/threonine kinase that plays a crucial role in various cellular processes, including smooth muscle contraction, cell migration, and inflammation. By inhibiting Rho-kinase, N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide reduces the activity of downstream effectors, such as myosin light chain phosphatase and LIM kinase, leading to a decrease in smooth muscle contraction, cell migration, and inflammation.
Biochemical and Physiological Effects:
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the proliferation and migration of cancer cells, reduces the production of pro-inflammatory cytokines, and improves endothelial function. In vivo studies have shown that it reduces atherosclerosis, improves cardiac function, and has neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of using N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide in lab experiments is its specificity for Rho-kinase inhibition, which allows for the selective targeting of this pathway. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the research on N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide. One area of interest is its potential use in combination therapy for cancer, where it could be used in conjunction with other drugs to enhance their efficacy. Another area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease, where it could be used to reduce inflammation and oxidative stress in the brain. Additionally, further research is needed to optimize the synthesis and formulation of N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide to improve its solubility and bioavailability.
科学研究应用
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has been extensively studied for its potential therapeutic applications in various fields. In cancer research, it has been shown to inhibit the proliferation and migration of cancer cells by suppressing the RhoA/ROCK pathway. In cardiovascular research, N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has been shown to improve endothelial function and reduce vascular inflammation, leading to a decrease in atherosclerosis. In neurological research, N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-20(19-8-4-14-26-19)22-17-11-9-16(10-12-17)21(25)23-13-3-6-15-5-1-2-7-18(15)23/h1-2,4-5,7-12,14H,3,6,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINILVXMHHEAFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4231558.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-9H-fluorene-2-sulfonamide](/img/structure/B4231578.png)
![ethyl 1-[N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4231582.png)
![2-[(4-bromobenzyl)oxy]-5-chlorobenzonitrile](/img/structure/B4231583.png)
![6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl benzoate](/img/structure/B4231584.png)

![1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4231594.png)
![N-methyl-1-[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B4231602.png)

![3,4-dichloro-N-[2-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4231626.png)
![5-(3,4-dimethoxyphenyl)-N-[6-(1-hydroxyethyl)-1,3-benzodioxol-5-yl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4231629.png)

amino]benzamide](/img/structure/B4231635.png)
![N-(3-methoxypropyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4231636.png)